3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine
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Overview
Description
3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2S and a molecular weight of 228.62 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 3-position, an amino group at the 2-position, and a trifluoromethylthio group at the 5-position. It is a crystalline powder that is slightly soluble in chloroform and methanol .
Preparation Methods
The synthesis of 3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine involves several steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with a thiol reagent under specific conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include various substituted pyridines and pyridine derivatives .
Scientific Research Applications
3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity by forming stable complexes . This inhibition can disrupt various cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine can be compared with other similar compounds, such as:
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound lacks the thio group, which affects its reactivity and biological activity.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has a fluorine atom instead of an amino group, leading to different chemical properties and applications.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: This compound is structurally similar but has different substitution patterns, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its combination of the trifluoromethylthio group and the amino group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C6H4ClF3N2S |
---|---|
Molecular Weight |
228.62 g/mol |
IUPAC Name |
3-chloro-5-(trifluoromethylsulfanyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4ClF3N2S/c7-4-1-3(2-12-5(4)11)13-6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
DTZVKOPBFLRXEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)SC(F)(F)F |
Origin of Product |
United States |
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